Bienvenue dans la boutique en ligne BenchChem!

Pantoprazole Sulfide-D7 (Major)

LC-MS/MS quantification Selected Reaction Monitoring Isotopic mass shift

Pantoprazole Sulfide-D7 (Major) is the only deuterated internal standard providing matched oxidation-state homology (+7 Da mass shift) for the pantoprazole sulfide metabolite. Unlike parent-drug D-standards (pantoprazole-d3, -d6) or non-deuterated surrogates (omeprazole, lansoprazole), it co-elutes identically with the thioether analyte and fully corrects matrix effects, extraction variability, and ionization fluctuations. Essential for regulatory-grade LC-MS/MS bioanalysis (FDA/EMA), CYP phenotyping, impurity quantification (EP Impurity B), and environmental monitoring of pharmaceutical contaminants. Batch-specific isotopic enrichment profiles (d4–d9) are documented for method validation compliance.

Molecular Formula C16H15F2N3O3S
Molecular Weight 375.42
CAS No. 1189977-42-1
Cat. No. B562882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole Sulfide-D7 (Major)
CAS1189977-42-1
SynonymsPantoprazole Thioether-D6;  5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole-D6
Molecular FormulaC16H15F2N3O3S
Molecular Weight375.42
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D,5D,6D,8D2
InChIKeyUKILEIRWOYBGEJ-SEXYRJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantoprazole Sulfide-D7 (Major) CAS 1189977-42-1: Deuterated Internal Standard for Proton Pump Inhibitor Metabolite Quantification


Pantoprazole Sulfide-D7 (Major) (CAS 1189977-42-1) is a multi-deuterated, stable isotope-labeled analog of Pantoprazole Sulfide (Pantoprazole Thioether), the major sulfide metabolite of the proton pump inhibitor (PPI) pantoprazole . The compound bears seven deuterium atoms incorporated at specific methoxy and methylene positions within the pyridinylmethylthio-benzimidazole scaffold, yielding a molecular formula of C16H8D7F2N3O3S and a molecular mass shift of approximately +7 Da versus the unlabeled metabolite (C16H15F2N3O3S, MW 367.37) [1]. As a member of the stable isotope-labeled internal standard (SIL-IS) class, it co-elutes nearly identically with the non-deuterated analyte under reversed-phase LC conditions while remaining fully resolvable by mass spectrometry, enabling precise correction for matrix effects, extraction recovery variability, and ionization efficiency fluctuations in quantitative LC-MS/MS workflows .

Why Generic Pantoprazole Internal Standards Cannot Replace Pantoprazole Sulfide-D7 for Metabolite-Specific Quantification


Interchanging Pantoprazole Sulfide-D7 with other deuterated pantoprazole analogs or non-deuterated internal standards introduces both analytical inaccuracy and regulatory risk. Deuterated pantoprazole parent drug standards (e.g., Pantoprazole-d3, CAS 922727-37-5; Pantoprazole-d6, CAS 922727-65-9) differ fundamentally in target analyte: they are designed to quantify the parent sulfoxide drug, not the sulfide metabolite . The sulfide metabolite possesses distinct chromatographic retention, MS/MS fragmentation transitions, and ionization behavior compared to the sulfoxide parent, making a parent-drug internal standard unsuitable for accurate metabolite quantification. Non-deuterated surrogate internal standards (e.g., omeprazole, lansoprazole) lack co-elution fidelity, fail to track analyte-specific matrix effects, and cannot correct for differential extraction recovery between chemically distinct molecules [1]. Even among deuterated pantoprazole sulfide forms, differences in deuterium incorporation position and isotopic enrichment purity directly affect quantitative accuracy. Pantoprazole Sulfide-D7 (Major) provides a specific mass shift of +7 Da at the labeled positions, and the batch-specific isotopic distribution (typical lots showing defined d4–d9 profiles) must be documented for regulatory bioanalytical method validation .

Pantoprazole Sulfide-D7 (Major): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Mass Shift Differentiability: Pantoprazole Sulfide-D7 (+7 Da) vs. Unlabeled Pantoprazole Sulfide (0 Da) in MRM-Based LC-MS/MS

Pantoprazole Sulfide-D7 (Major) provides a nominal mass shift of +7 Da relative to the unlabeled pantoprazole sulfide analyte (MW 367.37 → 374.41), enabling complete mass spectrometric resolution in Multiple Reaction Monitoring (MRM) mode without isotopic peak overlap at the precursor ion level . This +7 Da shift exceeds the +3 Da shift of Pantoprazole-d3 (CAS 922727-37-5) and the +6 Da shift of Pantoprazole-d6 (CAS 922727-65-9) when those analogs are used to quantify metabolites. The larger mass increment reduces the risk of cross-talk between the internal standard and analyte isotopic clusters, particularly important when quantifying pantoprazole sulfide at low ng/mL concentrations in plasma where the unlabeled analyte's natural M+2 or M+4 isotopic peaks might otherwise interfere with a +3 Da internal standard [1].

LC-MS/MS quantification Selected Reaction Monitoring Isotopic mass shift Internal standard

Target Analyte Specificity: Pantoprazole Sulfide-D7 Binds the Sulfide Metabolite vs. Pantoprazole-d3/d6 Which Bind the Parent Sulfoxide

Pantoprazole Sulfide-D7 (Major) is structurally homologous to the thioether (sulfide) metabolite of pantoprazole, not the parent sulfoxide drug. Pantoprazole undergoes CYP2C19- and CYP3A4-mediated metabolism to produce both the sulfone (oxidation product) and sulfide (reduction product) metabolites . The sulfide metabolite exhibits distinct chromatographic retention (typically eluting later under reversed-phase conditions due to increased lipophilicity from the reduced sulfur) and unique MS/MS fragmentation compared to the sulfoxide parent. Deuterated parent drug standards (Pantoprazole-d3, Pantoprazole-d6) are optimized for parent drug quantification and cannot serve as a reliable internal standard for the sulfide metabolite because they fail to co-elute and do not share the same ionization suppression or enhancement profile [1]. Only a deuterated sulfide analog (such as Pantoprazole Sulfide-D7) provides matched physicochemical behavior throughout sample preparation, chromatographic separation, and ionization.

Metabolite-specific quantification Redox state specificity LC-MS/MS selectivity

Deuterium Labeling Position and Isotopic Purity: Pantoprazole Sulfide-D7 (Major) vs. Other Deuterated Pantoprazole Sulfide Variants (d3, d6, d8)

Pantoprazole Sulfide-D7 (Major) carries deuterium at the two methoxy groups (three deuterium atoms each on one methoxy, totaling six positions) plus one methylene position adjacent to the sulfur atom, yielding a defined d7 labeling pattern as the Major isotopologue . This is distinct from Pantoprazole Sulfide-d8 (same CAS 1189977-42-1, sometimes listed as d8), which represents full deuteration at all eight exchangeable positions. Vendors disclose that a representative production lot of the d7 (Major) compound shows an isotopic distribution with d7 as the predominant species, typically accompanied by defined percentages of d6, d5, d8, and d9 isotopologues . High isotopic enrichment at the designated d7 position (typically >95% deuterium incorporation at the labeled sites) ensures that the internal standard signal is dominated by a single isotopologue, minimizing quantitative error from isotopic peak distribution. This batch-specific isotopic profile is critical: alternative sources may supply materials with different isotopic purity profiles, and procurement from unauthorized resellers risks receiving material with uncharacterized or degraded isotopic enrichment.

Isotopic purity Deuterium incorporation pattern Labeling specificity

Physical Property Comparison: Melting Point and Appearance as Quality Indicators for Pantoprazole Sulfide-D7

Pantoprazole Sulfide-D7 (Major) is characterized as a pale yellow solid with a melting point of 114–116°C . The unlabeled pantoprazole sulfide (CAS 102625-64-9) exhibits a melting point of 109–115°C (reported range) and also appears as a pale yellow to white crystalline solid . The close correspondence of melting points confirms that deuteration at the specified positions does not significantly alter the crystal lattice energy, which in turn supports the assumption of identical chromatographic partitioning behavior. A melting point within the 114–116°C range, combined with the specified pale yellow appearance, serves as a practical incoming quality check for procurement: material that deviates in color (darker or discolored) or exhibits a broadened melting range may indicate chemical degradation, incomplete deuteration, or contamination .

Melting point Purity assessment Storage stability

Solubility and Storage Profile: Practical Handling Differentiation for Laboratory Procurement

Pantoprazole Sulfide-D7 (Major) is soluble in chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethanol, with recommended long-term storage at -20°C (or refrigerated at 2–8°C for short-term use) . This solubility profile mirrors that of unlabeled pantoprazole sulfide but differs notably from deuterated pantoprazole parent drug standards (Pantoprazole-d3, -d6), which are commonly supplied as sodium salts with aqueous solubility. The solubility in aprotic, water-immiscible solvents (chloroform, dichloromethane) enables liquid-liquid extraction (LLE) based sample preparation protocols for the sulfide metabolite, which may be preferred when analyzing the reduced metabolite in lipid-rich biological matrices. Storage at -20°C is specified to maintain isotopic integrity and prevent thioether oxidation back to the sulfoxide, a known degradation pathway [1].

Solubility Storage conditions Solution stability

Authenticity and Supply Chain Integrity: Original Manufacturer (TRC) vs. Third-Party Resellers

Pantoprazole Sulfide-D7 (Major) under catalog number P183022 is an original product manufactured by Toronto Research Chemicals (TRC, Canada), a specialized producer of stable isotope-labeled compounds for biomedical research since 1982 . TRC-manufactured material is supplied with a batch-specific Certificate of Analysis (COA) that documents isotopic distribution, chemical purity (typically >95% by HPLC), and structural confirmation by NMR and MS. Third-party resellers may repackage or relabel the material, and in some cases, alternative sources may supply material with different synthetic routes, labeling positions, or isotopic enrichment levels under the same CAS number. The patent literature on isotopically substituted pantoprazole (e.g., Kohl et al., WO 2007/012650 and WO 2007/012651) describes defined synthetic routes for deuterated pantoprazole analogs, and deviation from these routes can produce isomeric mixtures or incomplete deuteration [1]. Procurement from an authorized TRC distributor ensures traceability to the original manufacturing process and validated analytical documentation.

Reference standard authenticity Supply chain traceability Certificate of Analysis

Pantoprazole Sulfide-D7 (Major): Optimal Procurement and Application Scenarios Based on Differentiated Evidence


Regulatory-Compliant Quantification of Pantoprazole Sulfide Metabolite in Plasma for Pharmacokinetic and Bioequivalence Studies

When developing an LC-MS/MS method for quantifying the pantoprazole sulfide metabolite in biological matrices (e.g., human plasma) intended for regulatory submission (FDA/EMA), Pantoprazole Sulfide-D7 (Major) is the only internal standard that provides both the correct oxidation state homology (+7 Da mass shift on the thioether metabolite) and documented batch-specific isotopic purity sufficient to meet bioanalytical method validation guidelines [1]. Non-deuterated surrogate standards (omeprazole, lansoprazole) fail to co-elute with the sulfide analyte, producing uncorrected matrix effects that degrade accuracy at low QC concentrations. Deuterated parent drug standards (pantoprazole-d3, -d6) are structurally mismatched to the target analyte. The evidence from Section 3 establishes that only a deuterated sulfide analog (D7) satisfies the critical requirement of matched analyte-internal standard behavior through extraction, chromatography, and ionization .

Metabolite Identification and Quantification in Drug Metabolism and Disposition Studies (Preclinical ADME)

In preclinical CYP phenotyping and metabolic stability studies, pantoprazole is known to be metabolized by CYP2C19 (demethylation) and CYP3A4 (oxidation to sulfone and reduction to sulfide) [1]. Accurate quantification of the sulfide metabolite specifically requires a deuterated sulfide internal standard that tracks the reduced metabolite through the analytical workflow. Pantoprazole Sulfide-D7 (Major) enables simultaneous quantification of pantoprazole sulfide alongside other metabolites (sulfone, desmethyl sulfide) in a single multi-analyte LC-MS/MS method, provided appropriate deuterated standards are used for each metabolite. The solubility profile of the D7 compound in chloroform and dichloromethane further supports LLE-based extraction protocols that are preferred for isolating the lipophilic sulfide metabolite from phospholipid-rich liver microsome or hepatocyte incubation matrices .

Pharmaceutical Impurity Profiling and Quality Control of Pantoprazole Drug Substance and Finished Dosage Forms

Pantoprazole Sulfide (EP Impurity B, CAS 102625-64-9) is a known process-related impurity and degradation product of pantoprazole drug substance [1]. Pharmacopoeial methods (USP, EP) require quantification of this impurity at specified acceptance limits (typically ≤0.1–0.5% area percent). Pantoprazole Sulfide-D7 (Major) serves as the ideal internal standard for developing stability-indicating LC-MS methods that quantify the sulfide impurity at trace levels in the presence of the parent drug, other impurities, and excipients. The +7 Da mass shift ensures unambiguous detection without interference from the parent drug's isotopic envelope, and the defined melting point range (114–116°C) provides a simple incoming identity check for the reference standard before use in cGMP-compliant QC laboratory environments .

Environmental Fate and Wastewater Monitoring of Pantoprazole Metabolites

Pantoprazole metabolites, including pantoprazole sulfide and 4'-O-demethyl pantoprazole sulfide, have been identified as predominant pharmaceutical contaminants in wastewater influent, effluent, and human urine using LC-HRMS [1]. Environmental monitoring studies require isotopically labeled internal standards for accurate quantification in complex environmental matrices (surface water, WWTP influent/effluent) where matrix effects from dissolved organic matter are severe. Pantoprazole Sulfide-D7 (Major) provides the necessary +7 Da mass shift to distinguish the internal standard from the native sulfide metabolite at environmentally relevant concentrations (typically ng/L range), while its solubility in dichloromethane supports the solid-phase extraction (SPE) and LLE protocols commonly employed for environmental sample enrichment .

Quote Request

Request a Quote for Pantoprazole Sulfide-D7 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.